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Compound of Interest

Phenol, 3-[4-(2-pyridinyl)-2-
Compound Name:

thiazolyl]-
CAS No.: 1152495-54-9
Cat. No.: B12111948

Get Quote

Abstract & Scope

This technical guide details the development, optimization, and validation of a High-
Performance Liquid Chromatography (HPLC) method for the analysis of KCC-07 (CAS:
315702-75-1).

Critical Scientific Clarification: While the acronym "KCC" is widely associated with the
Potassium-Chloride Cotransporter family (KCC2/KCC3), the specific chemical entity KCC-07 is
pharmacologically identified as a potent MBD2 (Methyl-CpG-binding domain protein 2) inhibitor.
This guide focuses on the analytical chemistry of the specific KCC-07 molecule: 3-[[4-(2-
Pyridinyl)-2-thiazolyllamino]phenol.[1] The physicochemical properties of this structure dictate
the chromatographic strategy described below.

Physicochemical Profile & Method Strategy

Successful HPLC method development requires a "structure-first" approach. We analyze the
molecule to predict retention behavior and solubility issues.
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Chemical Identity[1]

IUPAC Name: 3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yllamino}phenol[2]

Molecular Formula: C14H11N30S

Molecular Weight: 269.32 g/mol [1][3][4]

Solubility:
o Water: Insoluble (Hydrophobic)
o DMSO: ~100 mg/mL

o Ethanol: ~54 mg/mL

Functional Group Analysis (Chromatographic

Implications)
Chromatographic

Moiety pKa (Approx) Impact Mitigation Strategy

Acidic Mobile Phase:

Causes peak tailing
) ) ) Use pH < 3.0 to fully
o ] ] due to interaction with
Pyridine Ring ~5.2 (Basic N) ) ) protonate the
residual silanols on _
N nitrogen, or use end-
silica columns.

capped columns.

pH Control: Maintain

o ] pH < 8.0 to keep
o Can ionize at high pH,
Phenol Group ~10.0 (Acidic OH) ) S phenol neutral
altering retention time. ,
(hydrophobic

retention).

i UV Detection: Strong
Contributes to -
i . o TI-TT* transitions allow
Thiazole Ring ~2.5 (Weak Base) aromaticity and UV - )
sensitive detection at

absorption.
254 nm or 280 nm.
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Method Development Workflow

The following diagram illustrates the logical decision tree used to select the initial conditions for
KCC-07 analysis.

KCC-07 Structure Analysis

Hydrophobic (LogP > 2.5)

Select C18 Column

Basic Pyridine Nitrogen

/

Mobile Phase Selection

(End-capped for bases)

Acidic Modifier (0.1% Formic Acid) Organic Modifier: Acetonitrile
Protonates Pyridine (pH ~2.7) (Sharper peaks for aromatics)

UV Detection
Scan 200-400nm (Max ~280nm)

Optimized Method:
C18, 0.1% FA/ACN Gradient

Click to download full resolution via product page

Figure 1: Decision matrix for KCC-07 HPLC method selection based on chemical structure.

Detailed Experimental Protocol
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Equipment & Reagents

o HPLC System: Agilent 1260 Infinity Il or Waters Alliance €2695 (Quaternary Pump,
DAD/PDA Detector).

e Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 um) or Waters XBridge C18.

o Why? These columns are highly end-capped, reducing silanol interactions with the basic
pyridine ring of KCC-07.

e Reagents:
o Acetonitrile (HPLC Grade).
o Water (Milli-Q, 18.2 MQ).

o Formic Acid (LC-MS Grade) or Trifluoroacetic Acid (TFA).

Preparation of Solutions

Stock Solution (1 mg/mL):

Weigh 10.0 mg of KCC-07 reference standard.

Transfer to a 10 mL volumetric flask.

Dissolve in 100% DMSO. (Note: Do not use water; the compound will precipitate).

Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (50 pg/mL):

o Pipette 50 pL of Stock Solution.

e Dilute with 950 pL of 50:50 Water:Acetonitrile.

o Critical Step: Diluting directly into 100% water may cause precipitation. Always use an
organic-aqueous mix for the diluent.
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Chromatographic Conditions (The "Gold Standard"

Method)
Parameter Setting Rationale
Improves mass transfer and
Column Temp 40°C sharpens peaks for aromatic
amines.
] Standard flow for 4.6mm ID
Flow Rate 1.0 mL/min
columns.
Injection Vol 5-10puL Prevent column overload.
Low pH (~2.7) keeps pyridine
Mobile Phase A Water + 0.1% Formic Acid protonated (BH+) preventing

tailing.

] Acetonitrile + 0.1% Formic
Mobile Phase B

Acetonitrile provides lower

backpressure and better peak

Acid
shape than MeOH.
280 nm is specific for the
) phenol/pyridine conjugation;
Detection UV @ 254 nm & 280 nm

254 nm is universal for

aromatics.

Gradient Program:

0.0 min: 5% B

1.0 min: 5% B (Hold for initial polarity)

8.0 min: 95% B (Linear ramp to elute KCC-07)

10.0 min: 95% B (Wash column)

10.1 min: 5% B (Re-equilibrate)

14.0 min: Stop
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Method Validation (ICH Q2 Guidelines)

To ensure the method is trustworthy for drug development, the following parameters must be
validated.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 pg/mL) before every sample set.

Retention Time %RSD: < 1.0%

Peak Area %0RSD: < 1.0%

Tailing Factor (T): 0.8 < T < 1.5 (Critical for KCC-07 due to basic nitrogen).

Theoretical Plates (N): > 5000

Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, and 100 pg/mL in 50:50 Water:ACN.
e Acceptance Criteria: R2 > 0.999.

» Visual Check: Residual plot should show random distribution, not a "U" shape.

Accuracy (Recovery)

Spike KCC-07 into the relevant matrix (e.g., plasma extract or formulation buffer) at 3 levels
(80%, 100%, 120%).

o Calculation: (Measured Conc / Spiked Conc) * 100.

e Target: 98.0% - 102.0%.

Troubleshooting & Robustness

Common issues when analyzing KCC-07 and their scientific solutions.
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Observation Root Cause Corrective Action

Increase buffer ionic strength
N Interaction between Pyridine N (add 20mM Ammonium
Peak Tailing (> 1.5) ) )
and silanols. Formate) or switch to a

"Shield" RP column.

Dilute sample in mobile phase
) Sample solvent too strong ) N
Split Peak starting conditions (e.g., 10%

(100% DMSO). _
ACN in Water).

o ) Use fresh Formic Acid or
) ) pH fluctuation in Mobile Phase )
Retention Shift A buffer; ensure pHis < 3.0 to
' keep ionization constant.

o o Use a needle wash solution of
KCC-07 sticking to injector )
Carryover 90:10 ACN:Water with 0.1%
needle. ) )
Formic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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